molecular formula C10H14N2O4S2 B1408302 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858255-45-4

1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1408302
CAS No.: 1858255-45-4
M. Wt: 290.4 g/mol
InChI Key: VWWSPDDCGXPKKU-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of structurally related compounds provide valuable insights into the three-dimensional architecture and conformational preferences of this compound. Studies on analogous thiazole-containing systems have revealed that these compounds typically adopt specific conformational arrangements that minimize steric interactions while maximizing favorable intramolecular contacts. The piperidine ring in such systems generally exhibits a chair conformation, which is consistent with the energetically preferred arrangement for six-membered saturated heterocycles.

The crystallographic data for related thiazole-methylsulfonyl derivatives indicate that the thiazole ring maintains planarity, with bond distances and angles that reflect the aromatic character of this heterocyclic system. In the case of compound 2b from related studies, the triclinic crystal system was observed with specific unit cell parameters including a = 10.1474(5) Å, b = 10.4862(5) Å, and c = 11.3119(6) Å, providing a framework for understanding the packing arrangements of similar compounds. The sulfonyl group typically exhibits characteristic bond distances, with sulfur-oxygen bonds ranging from 1.437 to 1.438 Å, indicating the expected double-bond character of these connections.

Structural Parameter Typical Values Reference
Thiazole C-S bond length 1.703-1.745 Å
Sulfonyl S-O bond length 1.437-1.438 Å
Piperidine ring conformation Chair form
Crystal system preference Triclinic/Monoclinic

The conformational dynamics of the piperidine ring play a crucial role in determining the overall molecular geometry. Studies on related piperidine derivatives have shown that the chair conformation is typically favored, with the carboxylic acid substituent preferentially adopting an equatorial position to minimize 1,3-diaxial interactions. The sulfonyl linkage introduces additional conformational constraints, influencing the relative orientation of the thiazole and piperidine rings and affecting the overall molecular flexibility.

Electronic Distribution Patterns via Density Functional Theory Calculations

Computational studies employing density functional theory methods have provided detailed insights into the electronic structure and charge distribution patterns of thiazole-sulfonyl-piperidine systems. These calculations reveal that the electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the sulfonyl group and the thiazole ring system. The presence of electronegative atoms, particularly sulfur and nitrogen, creates regions of electron density depletion and accumulation that affect the compound's reactivity and interaction patterns.

The thiazole ring system exhibits characteristic aromatic stabilization, with π-electron delocalization contributing to the planarity and stability of this heterocyclic component. Density functional theory calculations on related compounds have shown that the nitrogen and sulfur atoms in the thiazole ring participate in the aromatic π-system, with electron density distributions that reflect the electronegativity differences between these heteroatoms. The methyl substituent on the thiazole ring provides electron density through inductive effects, modulating the overall electronic character of the heterocyclic system.

The sulfonyl group serves as a strong electron-withdrawing functionality, creating a significant dipole moment that influences both the intramolecular and intermolecular interactions of the compound. Computational analyses have demonstrated that the sulfur-oxygen bonds in sulfonyl groups exhibit substantial ionic character, with electron density concentrated on the oxygen atoms. This electronic distribution pattern contributes to the ability of the sulfonyl group to participate in hydrogen bonding interactions and influences the overall polarity of the molecule.

Electronic Property Calculated Values Functional Group
HOMO-LUMO gap 3.5-4.2 eV Thiazole derivatives
Dipole moment 4.2-6.8 D Sulfonyl compounds
Atomic charges (N) -0.4 to -0.6 e Thiazole nitrogen
Atomic charges (S) +1.2 to +1.4 e Sulfonyl sulfur

The carboxylic acid functionality contributes additional electronic complexity through its ability to exist in different protonation states and participate in extensive hydrogen bonding networks. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing effect of the adjacent oxygen atoms, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor.

Intermolecular Interaction Networks in Solid-State Configurations

The solid-state structure of this compound is characterized by complex intermolecular interaction networks that determine the crystal packing arrangements and influence the physical properties of the compound. These interactions include hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between aromatic systems. The presence of multiple hydrogen bonding sites, including the carboxylic acid group and the nitrogen atoms in both the piperidine and thiazole rings, creates opportunities for extensive three-dimensional hydrogen bonding networks.

Studies on related piperidinium compounds have demonstrated that carboxylic acid functionalities typically engage in strong hydrogen bonding interactions with distances ranging from 2.439 to 2.497 Å. The sulfonyl group can participate in both N-H⋯O and C-H⋯O hydrogen bonding interactions, with the oxygen atoms serving as hydrogen bond acceptors. In analogous systems, the formation of hydrogen-bonded chains and sheets has been observed, contributing to the overall stability of the crystal structure.

The thiazole ring system can participate in weak intermolecular interactions, including potential π-π stacking with other aromatic systems and C-H⋯N hydrogen bonding involving the thiazole nitrogen atom. The planar nature of the thiazole ring facilitates these interactions and contributes to the overall packing efficiency in the solid state. Studies on related thiazole derivatives have shown that the sulfur atom in the thiazole ring can participate in S⋯O interactions, which contribute significantly to conformational control of the crystal geometry.

Interaction Type Typical Distance Range Strength
O-H⋯O (carboxylic acid) 2.5-2.8 Å Strong
N-H⋯O (sulfonyl) 2.4-2.7 Å Moderate
C-H⋯N (thiazole) 2.6-3.0 Å Weak
S⋯O interactions 3.0-3.4 Å Weak

The molecular packing arrangements in the crystal structure are further influenced by the conformational preferences of the piperidine ring and the relative orientation of the thiazole and piperidine components. The sulfonyl bridge plays a crucial role in determining the spatial relationship between these heterocyclic systems and affects the overall molecular shape and packing efficiency. Crystallographic studies on similar compounds have revealed that the dihedral angles between aromatic rings and functional groups can significantly influence the intermolecular interaction patterns and the resulting crystal morphology.

Properties

IUPAC Name

1-[(4-methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-7-10(17-6-11-7)18(15,16)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWSPDDCGXPKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . This intermediate is then subjected to further reactions to introduce the piperidine and carboxylic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variations

Thiazole vs. Oxazole Analogs
  • 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS 1119451-20-5, ): Replaces the thiazole with an oxazole (oxygen instead of sulfur), reducing aromatic electron density and altering dipole moments. Lacks the sulfonyl group, diminishing electron-withdrawing effects and acidity compared to the target compound .
  • 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS 897769-44-7, ):

    • Similar oxazole core but with an ethylphenyl substituent, further enhancing lipophilicity (LogP increase).
    • Structural differences may reduce binding to sulfur-dependent enzymes (e.g., cysteine proteases) compared to thiazole-containing analogs .
Thiazole vs. Pyrazole Analogs
  • 1-[(3,5-Dimethyl-1H-pyrazole-4-yl)sulfonyl]piperidine-4-carboxylic acid ():
    • Substitutes thiazole with a pyrazole ring, introducing two nitrogen atoms. This increases hydrogen-bonding capacity but reduces aromatic stability.
    • Dimethyl groups on pyrazole may sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases) .

Functional Group Modifications

Sulfonyl vs. Carbonyl Substituents
  • 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid (CAS 1219574-21-6, ): Replaces sulfonyl (-SO₂-) with a carbonyl (-CO-) group, reducing acidity and hydrogen-bond acceptor strength. Trifluoromethoxy (-OCF₃) substituent enhances electron-withdrawing effects and metabolic stability compared to the target compound’s methyl group. Molecular weight increases (414.4 g/mol vs.
Sulfonyl vs. Methylene Linkers
  • 1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid (CAS 1400540-11-5, ): Uses a triazole-methyl linker instead of sulfonyl, altering spatial geometry and electronic properties.

Substituent Effects on Physicochemical Properties

Compound (CAS/Evidence) Heterocycle Functional Group Key Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole Sulfonyl (-SO₂-) 4-Methyl ~315* High acidity, strong electron withdrawal
1219574-21-6 () Thiazole Carbonyl (-CO-) 4-Methyl, 4-(Trifluoromethoxy) 414.4 Enhanced lipophilicity, metabolic stability
1119451-20-5 () Oxazole Methylene (-CH₂-) 4-Isopropylphenyl ~400* Reduced acidity, increased LogP
897769-44-7 () Oxazole Methylene (-CH₂-) 4-Ethylphenyl ~380* High steric bulk, moderate solubility
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () N/A Ethoxycarbonyl (-COOEt) Ethoxy ~215 Lower molecular weight, improved GI absorption

*Estimated based on structural analogs.

Biological Activity

1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid (CAS Number: 1858255-45-4) is a complex organic compound known for its diverse biological activities. This compound features a thiazole ring, a piperidine ring, and a carboxylic acid group, contributing to its potential as a pharmacological agent in various therapeutic areas.

Chemical Structure

The molecular formula of this compound is C10H14N2O4S2C_{10}H_{14}N_{2}O_{4}S_{2}, with a molecular weight of approximately 290.35 g/mol. The structure is characterized by:

  • Thiazole Ring : Imparts unique electronic properties and biological activity.
  • Piperidine Ring : Enhances solubility and bioavailability.
  • Carboxylic Acid Group : Involved in hydrogen bonding and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole moiety can modulate the activity of specific molecular targets, influencing biochemical pathways that are crucial for cellular functions.

Biological Activities

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The compound has been evaluated in various cancer cell lines, showing potential cytotoxic effects. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against different cancer types .
  • Enzyme Inhibition : This compound has been investigated for its role as an enzyme inhibitor. It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and obesity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacteria,
AnticancerCytotoxic effects in cancer cell lines ,
Enzyme InhibitionPotential inhibitor of metabolic enzymes,

Case Study: Anticancer Activity

A study published in MDPI highlighted the anticancer potential of similar thiazole derivatives, indicating that modifications to the thiazole structure could enhance cytotoxicity against specific cancer cell lines . This suggests that this compound may also exhibit similar properties.

Case Study: Antimicrobial Efficacy

Research focusing on thiazole-containing compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and other pathogens. The structural characteristics of these compounds were linked to their efficacy in inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of the piperidine ring using 4-methyl-1,3-thiazole-5-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, purity is optimized via recrystallization (e.g., using ethanol/water mixtures) and confirmed by HPLC with UV detection at 254 nm. Elemental analysis (C, H, N, S) and spectral characterization (¹H NMR, IR) are critical for validation .

Q. How can researchers characterize the structural and spectral properties of this compound?

  • Methodology : Use single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated for analogous piperidine-thiazole derivatives (e.g., bond angles, torsion angles). IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H NMR in DMSO-d₆ resolves proton environments (e.g., piperidine CH₂ groups at δ 1.5–3.5 ppm). Theoretical methods like DFT can supplement experimental data .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology : Determine solubility in aqueous buffers (pH 1–10) using shake-flask methods, and assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). LC-MS monitors degradation products. The compound’s acid pKa (~3.7) suggests higher solubility in alkaline media, while the carboxylic acid group may confer instability in strongly acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

  • Methodology : Synthesize derivatives with modifications to the thiazole (e.g., substituents at position 4) or piperidine (e.g., alkylation of the nitrogen). Test in vitro assays for target engagement (e.g., enzyme inhibition assays for carbonic anhydrase or cyclooxygenase). Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity using multivariate regression analysis .

Q. What experimental strategies resolve contradictions in analytical data, such as unexpected HPLC peaks or NMR splitting patterns?

  • Methodology : For HPLC discrepancies, employ orthogonal methods (e.g., LC-MS, ion chromatography) to identify impurities or epimers (common in sulfonamide derivatives). For NMR anomalies, use 2D techniques (COSY, HSQC) to assign overlapping signals. Crystallographic data can clarify conformational isomerism .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with improved target selectivity?

  • Methodology : Perform docking studies using software like AutoDock Vina to predict binding modes to target proteins (e.g., carbonic anhydrase IX). Optimize hydrogen bonding (e.g., carboxylic acid interaction with Zn²⁺ in the active site) and hydrophobic contacts (thiazole-methyl group). Validate predictions with in vitro IC₅₀ measurements .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodology : Monitor chiral integrity using chiral HPLC or polarimetry during scale-up. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize racemization. For example, low-temperature sulfonylation (0–5°C) reduces side reactions. Asymmetric synthesis routes (e.g., chiral auxiliaries) may also be explored .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

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